molecular formula C17H14N4O2 B2365730 (E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-93-4

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2365730
CAS RN: 1284268-93-4
M. Wt: 306.325
InChI Key: VUCZSMKNKTYUCJ-WOJGMQOQSA-N
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Description

Benzylidene compounds, which “(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” could be a derivative of, are formally derivatives of benzylidene . They are often used in synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of a compound is influenced by its functional groups and the arrangement of atoms. For example, 4-Hydroxybenzylideneacetone, a related compound, has a molecular formula of C10H10O2 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For instance, 4-hydroxybenzylidene-imidazolinone-type chromophores have been studied for their spectral redshift change laws and mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Hydroxybenzylideneacetone has a melting point of 108-111°C, a predicted boiling point of 318.1±17.0 °C, and a predicted density of 1.138±0.06 g/cm3 .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 4-Hydroxybenzylideneacetone has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on a compound depend on its properties and potential applications. For instance, 4-hydroxybenzylidene-imidazolinone-type chromophores are being studied for their potential as infrared chromophores .

properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-14-8-6-12(7-9-14)11-18-21-17(23)16-10-15(19-20-16)13-4-2-1-3-5-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCZSMKNKTYUCJ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

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